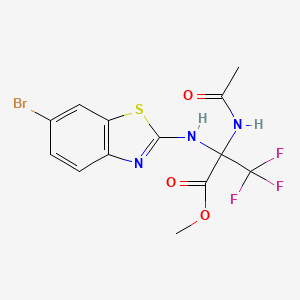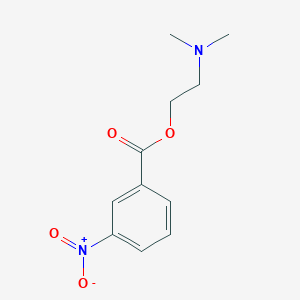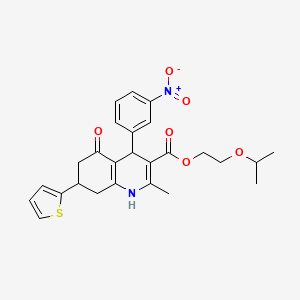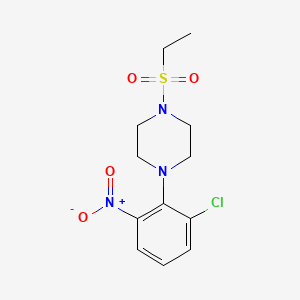![molecular formula C20H16N2O6 B11078925 (4-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11078925.png)
(4-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrahydropyrimidinylidene moiety linked to a phenoxyacetic acid group, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid typically involves multiple steps. One common method includes the condensation of 4-methylphenylhydrazine with ethyl acetoacetate to form the tetrahydropyrimidinone intermediate. This intermediate is then reacted with 4-formylphenoxyacetic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of high-efficiency catalysts, controlled reaction environments, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxyacetic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxyacetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid is used as a precursor for synthesizing more complex molecules. It serves as a building block in organic synthesis and can be used in the development of new materials.
Biology
The compound has potential applications in biological research, particularly in studying enzyme interactions and metabolic pathways. Its unique structure allows it to act as a probe in biochemical assays.
Medicine
In medicine, this compound may be explored for its potential therapeutic properties. It could be investigated for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry
Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its derivatives may find applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of (4-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction pathways or metabolic reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-methylphenoxy)acetic acid: A simpler analog with similar structural features but lacking the tetrahydropyrimidinylidene moiety.
(4-bromophenyl)acetic acid: Another analog with a bromine substituent instead of the methyl group.
Uniqueness
The uniqueness of (4-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid lies in its complex structure, which combines multiple functional groups
Eigenschaften
Molekularformel |
C20H16N2O6 |
|---|---|
Molekulargewicht |
380.3 g/mol |
IUPAC-Name |
2-[4-[(E)-[1-(4-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C20H16N2O6/c1-12-2-6-14(7-3-12)22-19(26)16(18(25)21-20(22)27)10-13-4-8-15(9-5-13)28-11-17(23)24/h2-10H,11H2,1H3,(H,23,24)(H,21,25,27)/b16-10+ |
InChI-Schlüssel |
XVHIIYOZOGMWPU-MHWRWJLKSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCC(=O)O)/C(=O)NC2=O |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)O)C(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-ethoxy-3-methoxyphenyl)-11-(2-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11078844.png)

![5-benzoyl-9-(3-nitrophenyl)-6-(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B11078855.png)
![2-[(5E)-5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11078858.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]propan-2-yl}-3-phenylpropanamide](/img/structure/B11078862.png)
![N-(4-methylphenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11078866.png)
![ethyl 4-[2,5-dioxo-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)pyrrolidin-1-yl]benzoate](/img/structure/B11078869.png)



![2-[1-(2,4-Dichlorophenyl)propylidene]hydrazine-1-carbothioamide](/img/structure/B11078903.png)

![4-(methoxycarbonyl)phenyl (2Z)-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-3-methyl-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B11078912.png)
![5-Methyl-3-(3-nitrophenyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B11078933.png)
